molecular formula C10H10F3NO B14352795 N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide CAS No. 96100-13-9

N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide

Katalognummer: B14352795
CAS-Nummer: 96100-13-9
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: OUXYNWUSYGCUPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C10H10F3NO. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which significantly influences its chemical properties and applications. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide typically involves the acylation of 3-methyl-5-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[3-(Trifluoromethyl)phenyl]acetamide: Lacks the methyl group at the 3-position, which can affect its reactivity and applications.

    N-[3-Methylphenyl]acetamide: Does not contain the trifluoromethyl group, resulting in different chemical properties and uses.

    N-[3-Methyl-5-(trifluoromethyl)phenyl]propionamide: Has a propionamide group instead of an acetamide group, altering its chemical behavior.

Uniqueness

N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide is unique due to the combined presence of the methyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in various research and industrial applications, offering advantages such as enhanced stability, reactivity, and biological activity.

Eigenschaften

96100-13-9

Molekularformel

C10H10F3NO

Molekulargewicht

217.19 g/mol

IUPAC-Name

N-[3-methyl-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H10F3NO/c1-6-3-8(10(11,12)13)5-9(4-6)14-7(2)15/h3-5H,1-2H3,(H,14,15)

InChI-Schlüssel

OUXYNWUSYGCUPR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)NC(=O)C)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.